(9E)-9-hydrazinylidene-4-methyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9E)-9-hydrazinylidene-4-methyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one” is a mouthful, but its structure holds promise. Let’s break it down:
- The compound belongs to the chromone family, characterized by a fused benzopyranone ring system.
- The “9E” in the name indicates the position of the hydrazine group relative to the chromone core.
- The hydrazine moiety (NHNH₂) adds reactivity and potential biological activity.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One approach starts from 3-(2-aminothiazol-5-yl)-2H-chromen-2-one (3) or 5-phenylthiazol-2-amine (5) as starting materials. Here’s a simplified route:
Kabachnik–Fields Reaction:
Industrial Production:: While industrial-scale production methods are not widely documented, the synthetic route can be adapted for larger-scale synthesis. Optimization and scalability would be necessary for commercial production.
Chemical Reactions Analysis
Reactions::
Intramolecular Cyclization:
Formation of Fluorenone Derivatives:
- Quinoline/quinolone carbaldehyde
- Triethylphosphite
- Ionic liquid (triethylammonium acetate)
- Acidic conditions for fluorenone formation
- The target compound itself
- Fluorenone derivatives
Scientific Research Applications
Antimicrobial Activity::
Nonlinear Optical Material::Mechanism of Action
The exact mechanism remains an active area of research. the presence of the hydrazine group suggests potential interactions with biological targets.
Comparison with Similar Compounds
- Compare with other chromones and hydrazine-containing compounds.
- Highlight its unique features and potential applications.
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(9E)-9-hydrazinylidene-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C12H10N2O3/c1-6-4-10(15)17-12-7(6)2-3-9-11(12)8(14-13)5-16-9/h2-4H,5,13H2,1H3/b14-8- |
InChI Key |
WORKLOZLKFFYHB-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2/C(=N\N)/CO3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=NN)CO3 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.